molecular formula C14H24N2O3 B8236006 Tert-butyl 4-(2-(prop-2-YN-1-yloxy)ethyl)piperazine-1-carboxylate

Tert-butyl 4-(2-(prop-2-YN-1-yloxy)ethyl)piperazine-1-carboxylate

Cat. No.: B8236006
M. Wt: 268.35 g/mol
InChI Key: WILUGYDZGLFGQC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(prop-2-yn-1-yloxy)ethyl)piperazine-1-carboxylate (CAS 206862-65-9) is a high-value piperazine derivative designed for advanced research and development, particularly in medicinal chemistry. The compound features a piperazine core protected by a tert-butyloxycarbonyl (Boc) group, which is a standard and crucial strategy for simplifying synthetic sequences in drug discovery . This Boc group can be readily removed under mild acidic conditions to reveal the secondary amine, allowing for further functionalization of the molecule. The structure is further elaborated with an ethyl spacer terminated by a propargyl ether group. This propargyl functionality is highly valuable, as it enables the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used to create molecular conjugates, label biomolecules, or build more complex chemical architectures with high efficiency and specificity . Piperazine-containing fragments are a common feature in drugs and bioactive molecules, often used to optimize physicochemical properties or as a scaffold to arrange pharmacophoric groups . As a key synthetic building block, this compound is instrumental in the exploration of new therapeutic agents. It is supplied with a documented purity profile and must be stored under an inert atmosphere at 2-8°C to ensure stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(2-prop-2-ynoxyethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-5-11-18-12-10-15-6-8-16(9-7-15)13(17)19-14(2,3)4/h1H,6-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILUGYDZGLFGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Synthesis of Tert-Butyl Piperazine-1-Carboxylate

    • Diethanolamine is chlorinated with SOCl₂ to form bis(2-chloroethyl)amine, followed by Boc protection using Boc anhydride under basic conditions (Na₂CO₃). Cyclization with ammonia yields tert-butyl piperazine-1-carboxylate in 94% yield .

  • Alkylation with Propargyl Bromide

    • The Boc-piperazine is treated with propargyl bromide (1.2 eq) and K₂CO₃ (2 eq) in DMF at 80°C for 12 hours. Purification by column chromatography affords the target compound in 74–85% yield .

Key Data

StepReagents/ConditionsYieldPurity (HPLC)
1SOCl₂, Boc anhydride, NH₃94%>99%
2Propargyl bromide, K₂CO₃, DMF85%98.5%

Analytical Validation

  • ¹H NMR (CDCl₃): δ 4.74 (d, J = 2.4 Hz, 2H, CH₂), 3.55–3.59 (m, 4H, piperazine), 2.53 (t, 1H, alkyne).

  • LC-MS : m/z 256.35 [M+H]⁺.

Reductive Amination Approach

This method avoids pre-functionalized piperazine by utilizing reductive amination to install the propargyloxyethyl group.

Procedure

  • Synthesis of 2-(Prop-2-Yn-1-Yloxy)Ethylamine

    • 2-Chloroethanol reacts with propargyl bromide in acetone/K₂CO₃ (3.5 eq) at reflux to form 2-(prop-2-yn-1-yloxy)ethanol, followed by conversion to the amine via Gabriel synthesis.

  • Reductive Amination with Boc-Piperazine

    • The amine reacts with tert-butyl piperazine-1-carboxylate and NaBH(OAc)₃ in 1,2-dichloroethane at 25°C for 24 hours, yielding the product in 86% yield .

Key Data

StepReagents/ConditionsYield
1Propargyl bromide, K₂CO₃73%
2NaBH(OAc)₃, DCE86%

Advantages

  • Avoids harsh alkylation conditions.

  • Suitable for scale-up due to mild reaction parameters.

Multi-Step Synthesis from Diethanolamine

A cost-effective industrial route starting from diethanolamine:

Procedure

  • Chlorination : Diethanolamine treated with SOCl₂ forms bis(2-chloroethyl)amine.

  • Boc Protection : Reaction with Boc anhydride in aqueous Na₂CO₃ yields bis(2-chloroethyl)carbamic acid tert-butyl ester.

  • Cyclization : Ammonia induces cyclization at 60°C, followed by propargyl bromide alkylation to install the alkyne group. Total yield: 70–76% .

Optimization Insights

  • Solvent : DMF > THF for alkylation step (yield improvement by 12%).

  • Catalyst : Tetrabutylammonium bromide (10 mol%) enhances phase transfer in propargylation.

Microwave-Assisted Alkylation

Accelerates reaction kinetics for high-throughput synthesis.

Procedure

  • Boc-piperazine, propargyl bromide (1.5 eq), and K₂CO₃ (3 eq) in DMSO are irradiated at 100°C for 1 hour. Yield: 81% .

Advantages

  • Reduces reaction time from 12 hours to 1 hour.

  • Minimizes side products (purity >98%).

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Alkylation85%98.5%HighModerate
Reductive Amination86%97%ModerateHigh
Diethanolamine Route76%95%IndustrialLow
Microwave-Assisted81%98%MediumHigh

Quality Control and Characterization

  • Purity : Assessed via HPLC (C18 column, 90:10 H₂O/ACN).

  • ¹³C NMR (CDCl₃): δ 156.5 (C=O), 78.15 (alkyne), 51.2 (piperazine CH₂).

  • Stability : Stable at −20°C for >12 months; degrades by 5% at 25°C/6 months.

Applications in Drug Synthesis

  • Key intermediate for palbociclib (CDK4/6 inhibitor) and tau-targeting PROTACs.

  • Enables modular functionalization via Huisgen cycloaddition for bioconjugation.

Challenges and Solutions

  • Side Reactions : Propargyl bromide hydrolysis mitigated using anhydrous DMF and molecular sieves.

  • Low Yields in Cyclization : Optimized ammonia stoichiometry (3 eq) improves yields by 20% .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(prop-2-YN-1-yloxy)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound carries several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary measures include avoiding inhalation and contact with skin .

Chemistry

This compound is widely used as a building block in organic synthesis. Its structural features facilitate the formation of complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution.

Chemical Reactions

  • Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Reduction to corresponding alcohols or amines can be achieved with lithium aluminum hydride.
  • Substitution : The prop-2-yn-1-yloxy group can undergo nucleophilic substitution to create diverse piperazine derivatives.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to modulate enzyme activity and interact with specific molecular targets makes it valuable for developing therapeutics.

Case Study: GPR119 Agonists

Recent studies have synthesized derivatives of piperazine compounds that target GPR119, a receptor involved in glucose metabolism. These compounds demonstrated promising activity in regulating type 2 diabetes mellitus through modulation of GLP-1 pathways .

Medicine

The therapeutic potential of this compound is being explored for antimicrobial and anticancer activities. Its unique structure allows it to interact with biological targets effectively.

Research Findings

A study highlighted the synthesis of various piperazine derivatives, which were evaluated for their apoptosis-inducing abilities and effects on tubulin polymerization inhibition. This research indicates the compound's potential in cancer therapy .

Industry

In industrial applications, this compound is utilized for developing new materials and chemical processes due to its reactivity and ability to form complex structures. Its role in synthesizing advanced materials enhances its applicability in various sectors.

Summary of Applications

Application AreaDescriptionExamples/Case Studies
ChemistryBuilding block for organic synthesis; undergoes oxidation/reduction/substitution reactionsSynthesis of complex organic molecules
BiologyInvestigated as a pharmacophore; modulates enzyme activityGPR119 agonists for diabetes treatment
MedicineExplored for antimicrobial and anticancer propertiesApoptosis-inducing derivatives
IndustryUsed in developing new materials and chemical processesAdvanced material synthesis

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(prop-2-YN-1-yloxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Diversity and Key Structural Features

Compound Name Substituent at Piperazine 4-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound: tert-Butyl 4-(2-(prop-2-yn-1-yloxy)ethyl)piperazine-1-carboxylate Ethyl chain with propargyl ether C₁₅H₂₄N₂O₃ 280.37 Alkyne (propargyl ether)
Compound 25 Ethyl-pyrimidine-bromoindolyl C₂₀H₂₂BrN₅O₂ 468.33 Bromoindole, pyrimidine
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl C₁₁H₁₆N₄O₃ 252.27 Diazo group
Compound 3y Ethyl-pyridyl (1H-pyrazol-1-yl) C₂₀H₂₈N₆O₂ 384.48 Pyridine, pyrazole
tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate Phenylpyridinyl (cyano-substituted) C₂₁H₂₅N₅O₂ 379.46 Cyano, pyridine
tert-Butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate Formylphenyl (cyano-substituted) C₁₈H₂₂N₄O₃ 342.40 Cyano, aldehyde
tert-Butyl 4-methylpiperazine-1-carboxylate Methyl C₁₀H₂₀N₂O₂ 200.28 Simple alkyl

Physicochemical and Pharmacokinetic Properties

Compound Name LogP Solubility (Log S) TPSA (Ų) Bioavailability Score Key Applications
Target Compound ~2.1* ~−3.0* ~49.8* Moderate* Click chemistry, prodrug synthesis
Compound 25 3.5 −4.2 85.7 Low Antimicrobial (CYP121A1 inhibition)
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate 0.9 −2.1 78.3 Low Photolabile probes, C–H insertion reactions
tert-Butyl 4-methylpiperazine-1-carboxylate 1.2 −2.85 38.4 High Intermediate for drug discovery

*Predicted using SwissADME .

Discussion of Key Findings

Pharmacokinetic Trends

  • LogP and Solubility : Methyl and small substituents (e.g., ) exhibit better solubility (Log S ~−2.8) than aromatic analogs (Log S <−4).
  • TPSA : Polar substituents (e.g., diazoacetyl, bromoindolyl) increase TPSA (>78 Ų), reducing cell permeability.

Biological Activity

Tert-butyl 4-(2-(prop-2-YN-1-yloxy)ethyl)piperazine-1-carboxylate, also known by its CAS number 206862-65-9, is a synthetic compound that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on current literature.

The compound has the following chemical structure and properties:

PropertyDescription
Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS Number 206862-65-9
IUPAC Name This compound

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : The piperazine structure is created through cyclization reactions involving appropriate precursors.
  • Introduction of the Prop-2-yne Group : This is achieved via nucleophilic substitution reactions using alkyne precursors.
  • Tert-butylation : The tert-butyl group is introduced using tert-butyl chloride in the presence of a base like sodium hydride.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Preliminary studies suggest that it may influence enzyme activities and metabolic pathways due to its piperazine moiety, which is known for its ability to modulate biological functions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on piperazine derivatives have shown effectiveness against Gram-positive bacteria by disrupting protein synthesis mechanisms . While specific data on this compound is limited, its structural analogs suggest potential in this area.

Anticancer Potential

Recent investigations into piperazine-based compounds have highlighted their anticancer activities. For example, certain derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window . This selectivity could be relevant for this compound, warranting further exploration in cancer models.

Study 1: Antimicrobial Efficacy

In a comparative study involving various piperazine derivatives, compounds structurally related to this compound were tested against Staphylococcus aureus and Enterococcus faecalis. The results indicated significant inhibition at concentrations as low as 0.25 μg/mL, suggesting strong antimicrobial activity .

Study 2: Cytotoxicity in Cancer Cells

Another study evaluated the cytotoxic effects of piperazine derivatives on MDA-MB-231 breast cancer cells. Compounds showed IC50 values ranging from 0.87 to 12.91 μM, with some exhibiting better growth inhibition than standard chemotherapeutics like 5-Fluorouracil . This highlights the potential for further development of this compound as an anticancer agent.

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR confirm the tert-butyl group (δ ~1.4 ppm) and propargyl ether (δ ~4.2 ppm for OCH2_2) .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 341.2) .
  • IR : Identifies carbamate C=O stretching (~1680 cm1^{-1}) .

How can discrepancies between theoretical and experimental NMR data be resolved?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1^1H-1^1H and 1^1H-13^{13}C couplings .
  • Isotopic labeling : Use 15^{15}N-labeled analogs to clarify piperazine ring proton assignments .
  • Computational modeling : Compare experimental shifts with DFT-predicted values .

What are the primary applications in medicinal chemistry?

Q. Basic

  • Enzyme inhibition : Serves as a precursor for HIF prolyl-hydroxylase inhibitors (e.g., Izilendustat analogs) .
  • Drug discovery : Intermediate for kinase inhibitors (e.g., Haspin inhibitors) via click chemistry-enabled functionalization .

What strategies improve aqueous solubility of derivatives for biological testing?

Q. Advanced

  • Polar group introduction : Replace tert-butyl with PEG chains or hydroxyl groups .
  • Salt formation : Convert free amines to hydrochloride salts (e.g., using HCl in dioxane) .
  • Prodrug design : Incorporate hydrolyzable esters or phosphates .

How is the tert-butyl protecting group removed?

Q. Basic

  • Acidolysis : Treat with 4M HCl in dioxane or TFA (20–25°C, 1–3 hours) to cleave the Boc group, yielding the free piperazine .
  • Workup : Neutralize with K2_2CO3_3 and extract with dichloromethane .

How can X-ray crystallography validate molecular conformation?

Q. Advanced

  • Crystal growth : Use slow evaporation from ethanol/water mixtures to obtain single crystals .
  • Data collection : Employ a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Analysis : Refine structures via SHELXL to confirm bond lengths/angles (e.g., piperazine chair conformation) and hydrogen bonding (e.g., C=O···H-N interactions) .

How to address low yields in multi-step syntheses?

Q. Advanced

  • Intermediate monitoring : Use TLC/LC-MS after each step to identify bottlenecks .
  • Purification optimization : Switch from silica gel to reverse-phase HPLC for polar byproducts .
  • Catalyst screening : Test Pd/XPhos vs. Pd2_2(dba)3_3 for Suzuki couplings to improve cross-coupling efficiency .

What safety precautions are required during handling?

Q. Basic

  • PPE : Wear gloves, goggles, and lab coats due to acute oral toxicity (Category 4, H302) .
  • Storage : Keep at 2–8°C under nitrogen to prevent hydrolysis .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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